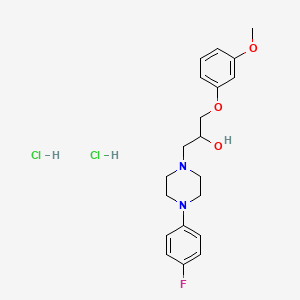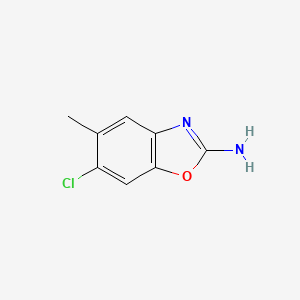
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride" is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a piperazine ring and a fluorophenyl group, which are common in drug design for their potential biological activities. The molecule also contains a methoxyphenoxy group and a propan-2-ol moiety, suggesting solubility and potential receptor interaction characteristics.
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the literature. For instance, compounds with a piperazine moiety have been synthesized by a Mannich reaction, starting from different aromatic aldehydes and cyclization with hydroxylamine hydrochloride . Another synthesis route involves the reaction of ferulic acid with piperazine followed by deacetylation to obtain the target product . These methods highlight the versatility of piperazine chemistry in creating diverse derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray diffraction studies can also provide detailed insights into the crystal structure, as seen in related compounds . These techniques would be essential in confirming the structure of "this compound" and understanding its three-dimensional conformation, which is crucial for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be influenced by the substituents on the aromatic rings and the piperazine nitrogen atoms. The presence of a fluorophenyl group can affect the electron distribution and thus the reactivity of the compound . The methoxy group may also play a role in the compound's ability to undergo further chemical transformations, potentially affecting its pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in polar solvents due to the presence of the methoxy and propan-2-ol groups. The compound's stability, melting point, and hydrochloride salt form would also be important characteristics to consider. These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Antidepressant Potential
A series of derivatives including 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride have been synthesized to explore their potential as antidepressants. These compounds exhibit dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating a potential new class of antidepressant drugs with a dual mechanism of action (Martínez et al., 2001).
Metabolism Studies
The metabolism of compounds like this compound has been studied in various species, including rats, dogs, and humans. These studies are essential for understanding the drug's pharmacokinetics and its biotransformation in different organisms (Lavrijsen et al., 1992).
Synthesis Research
Research on the synthesis of compounds structurally related to this compound provides insights into developing new pharmaceutical agents. These studies contribute to the broader field of medicinal chemistry by exploring efficient and novel synthesis methods (Wang Xiao-shan, 2011).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Compounds with a structure similar to this compound have been evaluated as potential serotonin-selective reuptake inhibitors (SSRIs). These studies are crucial for developing new treatments for depression and related disorders (Dorsey et al., 2004).
Neuroleptic Agent Synthesis
These compounds are integral to synthesizing neuroleptic agents, which are used in treating psychiatric disorders. Studies in this area focus on improving synthesis methods for better efficacy and safety profiles of these drugs (Botteghi et al., 2001).
Dopamine Uptake Inhibitor Development
Research has also been conducted on the scale-up synthesis of dopamine uptake inhibitors, which are important in treating disorders like Parkinson's disease and depression. This research contributes to the large-scale production and availability of these therapeutic agents (Ironside et al., 2002).
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3.2ClH/c1-25-19-3-2-4-20(13-19)26-15-18(24)14-22-9-11-23(12-10-22)17-7-5-16(21)6-8-17;;/h2-8,13,18,24H,9-12,14-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBDGBMFSAERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)
![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)
![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)
![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)